dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo[1,2-c]thiazole core substituted at the 5-position with a 4-methoxyphenyl group and esterified carboxyl groups at the 6- and 7-positions. Its synthesis typically involves cycloaddition reactions of azomethine ylides derived from 1,3-thiazolidine-4-carboxylic acid derivatives, as exemplified in related compounds .
Properties
IUPAC Name |
dimethyl 5-(4-methoxyphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-11-6-4-10(5-7-11)15-14(17(20)23-3)13(16(19)22-2)12-8-24-9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHDCIMDTYPYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrrole derivatives under controlled conditions. For instance, the reaction between 4-methoxyphenyl isocyanate and a suitable pyrrole derivative in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C17H17NO5S
- Molecular Weight : 347.39 g/mol
- CAS Number : 339113-35-8
The compound features a pyrrolo-thiazole core structure, which is known for its biological activity and potential as a building block for complex organic molecules.
Antiviral Activity
Recent studies have highlighted the potential of pyrrolo-thiazole derivatives as antiviral agents. The compound's structural characteristics may contribute to its efficacy against various viruses. For instance, derivatives similar to dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate have shown promising results in inhibiting the replication of viruses such as HIV and influenza A. Research indicates that modifications in the thiazole ring can enhance antiviral activity, making it a candidate for further investigation in drug development .
Anticancer Properties
The compound has been investigated for its anticancer properties due to its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases associated with tumor growth .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance their efficiency and stability .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the process of creating complex molecules. This method allows for the rapid generation of diverse derivatives that can be screened for biological activity .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and intermolecular interactions, as seen in the target compound .
- Bulkier substituents (e.g., diphenyl in 15a) reduce synthetic yields due to steric effects but improve thermal stability .
- Hydroxymethyl modifications (e.g., 18g) increase polarity and bioactivity selectivity .
Key Observations :
Key Observations :
- p-Methoxyphenyl substituents (as in 18g) enhance selectivity for p53+/+ cells, likely due to improved hydrogen-bonding interactions with cellular targets .
- Methyl groups (e.g., 18a) show moderate activity, suggesting steric bulk alone is insufficient for potency .
Conformational and Computational Insights
- Low-temperature matrix studies (e.g., dimethyl 5-methyl-2,2-dioxide derivative) reveal that polarizable environments (e.g., Xe matrix) stabilize trans/cis conformers, impacting aggregation behavior .
- DFT calculations on related thiazolidin-3-ium intermediates highlight the role of electron-donating groups in stabilizing dipole intermediates during cycloadditions .
Biological Activity
Dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 337920-81-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17NO4S
- Molar Mass : 331.39 g/mol
The compound features a pyrrolo-thiazole core structure that is known for its diverse biological properties. The presence of the methoxyphenyl group is critical for its activity.
This compound has been shown to exhibit several mechanisms of action:
- p53 Pathway Activation : The compound acts as an efficient activator of the p53 tumor suppressor pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation. It selectively induces apoptosis in cancer cells expressing wild-type p53 while sparing normal cells .
- Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (CRC) cells. The compound's IC50 values indicate its potency in inhibiting cell growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The introduction of different substituents at the 5-position of the pyrrole ring has been explored. For instance, compounds with hydroxymethyl groups showed enhanced cytotoxicity compared to their unsubstituted counterparts .
- Chirality : The chirality of the compound plays a significant role in its biological activity. Enantiomers exhibit different levels of potency and selectivity towards cancer cells .
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various cancer models:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT116 (p53+/+) | 4.43 ± 2.13 | p53-dependent apoptosis |
| Study 2 | HCT116 (p53−/−) | 32.50 ± 1.30 | p53-independent growth inhibition |
| Study 3 | CRC Cell Panel | Varies | Selective cytotoxicity based on p53 status |
These findings highlight the compound's potential as a targeted therapy for cancers with specific genetic backgrounds.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrrolo-thiazole derivatives typically involves multi-step reactions. A validated approach includes using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene as a base, followed by cyclization under reflux conditions . Key optimization parameters include:
- Temperature control : Maintaining 80–100°C to avoid side reactions.
- Catalyst selection : Sodium hydride enhances nucleophilic substitution efficiency.
- Solvent polarity : Toluene balances reactivity and solubility for intermediates.
For reproducibility, use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or HPLC.
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
Molecular docking studies (e.g., targeting 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding affinity and mechanistic interactions. Steps include:
Ligand preparation : Optimize the compound’s 3D structure using tools like Gaussian or Avogadro.
Protein-ligand docking : Use AutoDock Vina to simulate binding modes, focusing on hydrogen bonding with the methoxyphenyl group and thiazole core .
Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors like fluconazole.
Contradictions in predicted vs. experimental IC₅₀ values may arise from solvent effects or protein flexibility—address these via MD simulations .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiazole carbons at 160–170 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆N₂O₅S: 380.3939) with <2 ppm error .
Discrepancies in spectra may indicate isomerization or residual solvents—use recrystallization (DMF/EtOH, 1:1) for purification .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., Candida albicans ATCC 90028) and protocols (CLSI M27 guidelines).
- Control experiments : Include positive controls (e.g., ketoconazole) and solvent controls (DMSO <1% v/v).
- Data normalization : Apply statistical tools (ANOVA, Tukey’s test) to account for batch effects .
If antifungal activity varies, investigate membrane permeability (logP >3.5) or efflux pump interactions via fluorescence assays .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent hydrolysis .
Emergency protocols: For spills, neutralize with 10% sodium bicarbonate and dispose as hazardous waste .
Advanced: How can reaction fundamentals and reactor design improve yield in scaled-up synthesis?
Methodological Answer:
- Reactor type : Use continuous-flow reactors for exothermic steps (cyclization) to enhance heat dissipation .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
- Separation optimization : Employ membrane technologies (e.g., nanofiltration) to isolate polar byproducts .
For >90% yield, optimize residence time (15–20 min) and catalyst recycling (NaH recovery via centrifugation) .
Advanced: What strategies validate the environmental impact of this compound during disposal?
Methodological Answer:
- Aquatic toxicity testing : Use Daphnia magna (OECD 202) to determine LC₅₀ values.
- Biodegradation studies : Monitor via HPLC for persistence (>28 days indicates non-biodegradable) .
- Ozone depletion potential : Analyze volatile byproducts (e.g., CF₃ groups) via GC-MS .
Mitigation: Incinerate at >1000°C with scrubbers to capture SO₂/NOx emissions .
Basic: How can researchers distinguish between structural isomers during synthesis?
Methodological Answer:
- X-ray crystallography : Resolve regiochemistry (e.g., pyrrolo vs. imidazole fusion) .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., methoxyphenyl proximity to thiazole) .
- Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers exist .
Advanced: What computational frameworks support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR modeling : Use descriptors like topological polar surface area (TPSA ~90 Ų) and logD to predict permeability .
- Fragment-based design : Replace the methoxyphenyl group with fluorophenyl (logP adjustment) .
- ADMET prediction : Tools like SwissADME assess hepatotoxicity risks (CYP3A4 inhibition) .
Validate via parallel synthesis (e.g., 10 derivatives) and SPR binding assays .
Advanced: How can conflicting data on metabolic stability be reconciled in preclinical studies?
Methodological Answer:
- In vitro models : Compare liver microsomes (human vs. rodent) for species-specific CYP450 metabolism .
- Metabolite profiling : Use LC-QTOF to identify oxidation products (e.g., sulfoxide formation).
- PK/PD modeling : Integrate half-life (t₁/₂) and clearance (Cl) data to adjust dosing regimens .
Address contradictions by standardizing incubation conditions (e.g., NADPH concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
